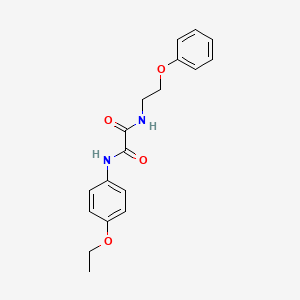
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as BDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BDQ belongs to the class of isoquinoline derivatives and has been studied extensively for its pharmacological properties, particularly its mechanism of action and physiological effects.
Applications De Recherche Scientifique
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its potential as a therapeutic agent against tuberculosis (TB). TB is a bacterial infection that affects millions of people worldwide and is becoming increasingly resistant to traditional antibiotic treatments. This compound has shown promising results in preclinical studies against both drug-sensitive and drug-resistant strains of TB. It has also been shown to have synergistic effects when used in combination with other TB drugs.
Mécanisme D'action
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone's mechanism of action involves inhibiting the activity of the mycobacterial ATP synthase enzyme, which is essential for the survival and replication of TB bacteria. By inhibiting this enzyme, this compound disrupts the energy production of the bacteria and ultimately leads to their death.
Biochemical and Physiological Effects
This compound has been shown to have a high degree of selectivity for the mycobacterial ATP synthase enzyme, with minimal effects on human ATP synthase. This selectivity is thought to be responsible for its low toxicity and good safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone's selectivity and low toxicity make it an attractive candidate for further preclinical and clinical studies. However, its high cost and limited availability may present challenges for researchers.
Orientations Futures
There are several potential future directions for research on 1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area is the exploration of this compound's potential as a therapeutic agent for other bacterial infections. Additionally, further studies are needed to fully understand this compound's mechanism of action and its potential for drug resistance.
Méthodes De Synthèse
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with cyclohexanone to form 4-bromophenylcyclohexanone. The resulting compound is then reacted with ammonium acetate and palladium on carbon to yield this compound. This synthesis method has been optimized and yields high purity this compound with good yields.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-12-7-5-10(6-8-12)15-13-4-2-1-3-11(13)9-14(18)17-15/h1-8,15H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDHYXDVCUIOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)


![1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine](/img/structure/B5226566.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)


![ethyl 5-ethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5226603.png)

![N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)
![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide](/img/structure/B5226639.png)
![3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)
